molecular formula C21H17N3O B5201207 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine

3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine

Cat. No. B5201207
M. Wt: 327.4 g/mol
InChI Key: FNNXZHNBPFWPHA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is a chemical compound that belongs to the quinoxaline family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine involves the inhibition of protein kinase C (3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine), a family of enzymes that play a key role in cell signaling and proliferation. 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is overexpressed in many types of cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine include the inhibition of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine activity, which leads to the downregulation of various signaling pathways involved in cell proliferation, survival, and angiogenesis. It also induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine in lab experiments include its potent inhibitory activity against 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine, its ability to enhance the efficacy of chemotherapy drugs, and its selectivity towards cancer cells. However, its limitations include its low solubility in aqueous solutions and its potential toxicity towards normal cells at high concentrations.

Future Directions

There are several future directions for the research on 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine. These include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the potential use of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine in combination with other targeted therapies, such as immune checkpoint inhibitors.
3. Evaluation of its efficacy in animal models of cancer, including metastatic models.
4. Investigation of its potential use in other diseases, such as diabetes and neurodegenerative disorders.
5. Development of more potent and selective 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine inhibitors based on the structure of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is a promising compound with potential applications in cancer treatment. Its potent inhibitory activity against 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine and its ability to enhance the efficacy of chemotherapy drugs make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, its potential toxicity, and its efficacy in animal models of cancer.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine involves the reaction of 4-methoxyaniline with 2-chloroquinoxaline in the presence of a base, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and paclitaxel.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-phenylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-25-17-13-11-15(12-14-17)20-21(22-16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23-20/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNXZHNBPFWPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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